2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)13-24-18-10-9-17(12-16(18)8-11-22(24)26)23-21(25)14-28-20-7-5-4-6-19(20)27-3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYSNESOUOZYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the Tetrahydroquinoline Core: The tetrahydroquinoline core is synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the tetrahydroquinoline core using acylation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the tetrahydroquinoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Tetrahydroquinoline Ring
a) Alkyl Chain Modifications
- Propyl vs. 2-Methylpropyl: The compound 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide () replaces the 2-methylpropyl group with a linear propyl chain. Impact: The branched 2-methylpropyl group in the target compound likely enhances lipophilicity (logP) and metabolic stability compared to the linear propyl chain, due to reduced susceptibility to oxidative degradation .
b) Functional Group Additions
- Morpholinoethyl Substituent: In 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide (), a morpholine ring is introduced. Impact: The morpholine group improves aqueous solubility and may enhance blood-brain barrier penetration via hydrogen bonding, contrasting with the purely lipophilic 2-methylpropyl group in the target compound .
Acetamide Backbone Modifications
a) Thiadiazole vs. Tetrahydroquinoline
- Thiadiazole Derivatives: Compounds like 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k, ) replace the tetrahydroquinoline with a thiadiazole ring. Impact: Thiadiazole-containing analogs often exhibit enhanced antibacterial activity but may suffer from reduced CNS bioavailability due to higher polarity. The tetrahydroquinoline core in the target compound favors CNS targeting .
b) Chloroacetamide Derivatives
- 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide () features a chloroacetamide group.
Pharmacological and Physicochemical Properties
a) Melting Points and Stability
| Compound | Melting Point (°C) | Key Structural Feature |
|---|---|---|
| Target Compound | Not Reported | 2-Methylpropyl, Tetrahydroquinoline |
| 5k (Thiadiazole analog) | 135–136 | Thiadiazole, Methylthio |
| 5l (Ethylthio analog) | 138–140 | Ethylthio, Methoxyphenoxy |
The higher melting points of thiadiazole analogs (135–140°C) suggest greater crystallinity compared to the target compound, which may exhibit lower melting points due to steric hindrance from the 2-methylpropyl group .
b) Enzyme Inhibition Potential
- CDK5/p25 Inhibition: While the target compound’s tetrahydroquinoline scaffold is structurally similar to roscovitine (), a known CDK inhibitor, the 2-methylpropyl group may improve selectivity over roscovitine’s isopropyl substituent by filling hydrophobic pockets in the kinase active site .
Biological Activity
2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic compound with potential biological activities. Its molecular formula is and it has garnered interest due to its structural features that suggest various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 410.47 g/mol |
| CAS Number | 941905-95-9 |
| SMILES | COc1ccccc1OCC(=O)Nc1ccc2c(c1)CCC(=O)N2CC(C)C |
Antioxidant Activity
Research indicates that compounds containing the methoxyphenol moiety exhibit significant antioxidant properties. For instance, studies on related compounds have shown that they can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity of this compound could be hypothesized based on its structural similarity to other known antioxidants.
COX-2 Inhibition
The compound's potential as a selective COX-2 inhibitor is noteworthy. COX-2 inhibitors are significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The relationship between the structure of methoxyphenols and their ability to inhibit COX-2 has been established through quantitative structure–activity relationship (QSAR) studies . This suggests that this compound may also exhibit similar inhibitory effects.
Cytotoxicity
Cytotoxicity assays reveal that compounds with similar structures can exhibit varying degrees of toxicity against cancer cell lines. For example, the cytotoxic concentration (CC50) against human submandibular gland tumor cell lines has been assessed for related compounds . While specific data for this compound is limited, its structural components suggest it may possess cytotoxic properties worth investigating.
Study on Related Compounds
A study focused on the biological activity of various methoxyphenols demonstrated their effectiveness as COX-2 inhibitors and their antioxidant capabilities. The findings indicated a linear relationship between antioxidant activity and the electronic properties of the compounds . This suggests that modifications in the structure of this compound could enhance its biological activity.
Future Research Directions
Further research is warranted to explore the specific biological activities of this compound. Potential studies could include:
- In vitro assays to determine antioxidant capacity and COX-2 inhibition.
- Cytotoxicity evaluations against various cancer cell lines to assess therapeutic potential.
- In vivo studies to evaluate pharmacokinetics and therapeutic efficacy in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
